molecular formula C14H16FN B13483355 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole

3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13483355
M. Wt: 217.28 g/mol
InChI Key: MLIIZFFORAKKLV-UHFFFAOYSA-N
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Description

3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both ethyl and fluoro substituents on the carbazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method is the fluorination of 2,3,4,9-tetrahydro-1H-carbazole followed by ethylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and ethylating agents like ethyl iodide under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of carbazole derivatives followed by selective fluorination and ethylation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, carbazole-1-ones, and dihydrocarbazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluoro substituent enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethyl and fluoro substituents in 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole makes it unique compared to its analogs. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16FN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3

InChI Key

MLIIZFFORAKKLV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F

Origin of Product

United States

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